molecular formula C15H24ClNO B1397482 2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-32-7

2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397482
CAS No.: 1219982-32-7
M. Wt: 269.81 g/mol
InChI Key: BTKVNULMGVSVPV-UHFFFAOYSA-N
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Description

2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C15H24ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring and a dimethylphenoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2,5-dimethylphenol with 2-chloroethylpiperidine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the phenoxyethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
  • 2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride
  • 2-[2-(2,6-Dimethylphenoxy)ethyl]piperidine hydrochloride

Uniqueness

2-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is unique due to its specific substitution pattern on the phenoxyethyl group. This structural feature may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[2-(2,5-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12-6-7-13(2)15(11-12)17-10-8-14-5-3-4-9-16-14;/h6-7,11,14,16H,3-5,8-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKVNULMGVSVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219982-32-7
Record name Piperidine, 2-[2-(2,5-dimethylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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